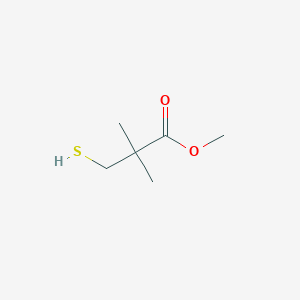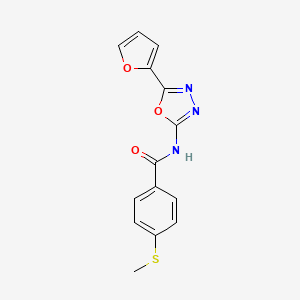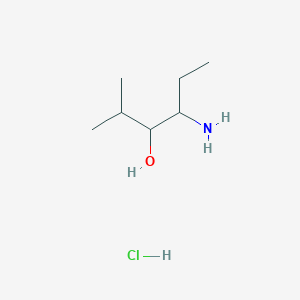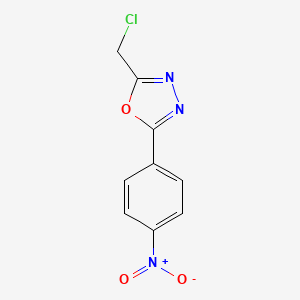
2,2-二甲基-3-巯基丙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2,2-dimethyl-3-sulfanylpropanoate: is an organic compound with the molecular formula C6H12O2S. It is a derivative of propanoic acid and contains a mercapto group (–SH) and a methyl ester group (–COOCH3). This compound is known for its applications in various chemical reactions and industrial processes.
科学研究应用
Chemistry: methyl 2,2-dimethyl-3-sulfanylpropanoate is used as a reagent in click chemistry, particularly in thiol-ene reactions. It is also employed in the synthesis of various organic compounds and polymers .
Biology: In biological research, this compound is used to modify proteins and peptides through thiol-ene click reactions. It is also utilized in the study of enzyme mechanisms and protein interactions .
Industry: In industrial applications, this compound is used in the production of high-performance epoxy resin hardeners and polyurethane materials with high refractive indices .
准备方法
Synthetic Routes and Reaction Conditions: methyl 2,2-dimethyl-3-sulfanylpropanoate can be synthesized through several methods. One common method involves the reaction of 3-mercaptopropionic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions at temperatures between 65-70°C for about 15 hours. After the reaction, the mixture is neutralized, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of methyl 2,2-dimethyl-3-mercaptopropanoate often involves large-scale batch reactors. The process includes the addition of chlorotrimethylsilane to a solution of 3-mercaptopropionic acid in methanol at low temperatures (around -10°C). The reaction mixture is then stirred and allowed to reach room temperature before being neutralized and purified .
化学反应分析
Types of Reactions: methyl 2,2-dimethyl-3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
作用机制
The mechanism of action of methyl 2,2-dimethyl-3-mercaptopropanoate involves its ability to form covalent bonds with other molecules through its mercapto group. This reactivity allows it to participate in various chemical reactions, including thiol-ene click reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Methyl 3-mercaptopropionate: Similar in structure but lacks the additional methyl groups on the carbon chain.
Ethyl 2,2-dimethyl-3-mercaptopropanoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Butyl 3-mercaptopropionate: Similar structure with a butyl ester group.
Uniqueness: methyl 2,2-dimethyl-3-sulfanylpropanoate is unique due to its specific combination of a mercapto group and a methyl ester group, which provides distinct reactivity and properties. The presence of the additional methyl groups on the carbon chain also influences its chemical behavior and applications .
属性
IUPAC Name |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,4-9)5(7)8-3/h9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUDOFZPRBTTQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35040-69-8 |
Source


|
| Record name | methyl 2,2-dimethyl-3-sulfanylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)
![N-(4-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2359899.png)


![1-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2359905.png)





![N-(2-ETHOXYPHENYL)-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2359916.png)
